8-(2,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one
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Overview
Description
8-(2,4-Dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one is a complex organic compound that belongs to the class of phenanthroline derivatives. These compounds are known for their versatile applications in coordination chemistry, particularly as ligands that form stable complexes with various metal ions .
Preparation Methods
The synthesis of 8-(2,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one typically involves the condensation of 6-aminoquinoline with aromatic aldehydes and dimedone . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1,8-diaazafluorenone derivatives .
Scientific Research Applications
8-(2,4-Dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(2,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring system coordinate with metal ions, forming stable complexes . These complexes can then interact with various molecular targets, such as enzymes or DNA, leading to their biological effects.
Comparison with Similar Compounds
Similar compounds include other phenanthroline derivatives, such as:
1,10-Phenanthroline: Known for its strong chelating properties and use in coordination chemistry.
2,9-Dimethyl-1,10-phenanthroline: Used in similar applications but with different steric and electronic properties.
4,7-Phenanthroline: Another derivative with unique photophysical properties.
8-(2,4-Dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
8-(2,4-dimethoxyphenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-28-14-8-9-16(21(13-14)29-2)24-23-17(5-3-7-20(23)27)22-15-6-4-12-25-18(15)10-11-19(22)26-24/h4,6,8-13,24,26H,3,5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLKBBQOYOWZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=C4C=CC=N5)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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